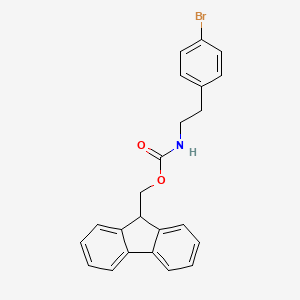
(9H-Fluoren-9-il)metil 4-bromofeniletilcarbamato
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is a chemical compound with the CAS Number: 1344158-44-6 . It is used for R&D purposes and not for medicinal or household use .
Molecular Structure Analysis
The molecular formula of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is C23H20BrNO2 . The exact molecular structure is not provided in the searched resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” are not explicitly mentioned in the searched resources. Its molecular weight is 422.31 .Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida (SPPS)
(9H-Fluoren-9-il)metil 4-bromofeniletilcarbamato: se usa comúnmente como un grupo protector de amino sensible a las bases en SPPS. Este método es fundamental para sintetizar péptidos y proteínas de forma controlada. El compuesto protege al grupo amino de reacciones no deseadas durante el proceso de síntesis, asegurando que las cadenas de péptidos se ensamblen correctamente .
Electroforesis Capilar
En la electroforesis capilar, este compuesto sirve como reactivo para la derivatización precolumna de aminas. Mejora la detección y separación de aminoácidos y péptidos al proporcionar una etiqueta fluorescente que se puede identificar y cuantificar fácilmente durante el proceso electroforético .
Cromatografía Líquida de Alta Eficiencia (HPLC)
Para HPLC, This compound se utiliza para derivatizar aminoácidos, lo que mejora su detectabilidad y cuantificación. El proceso de derivatización da como resultado una mejor resolución y sensibilidad en el análisis HPLC de muestras biológicas complejas .
Detección Fluorescente
El compuesto es fundamental en la derivatización precolumna de aminas para la detección fluorescente. Esta aplicación es crucial en varios ensayos bioquímicos donde es necesaria la detección de compuestos de baja abundancia. La fluorescencia proporcionada por el compuesto permite métodos de detección sensibles y específicos .
Síntesis de Oligonucleótidos
En el campo de la ingeniería genética y la biología molecular, This compound se utiliza para preparar aminoácidos N-Fmoc, que son esenciales para la síntesis de oligonucleótidos. Esta aplicación es fundamental para crear hebras de ADN y ARN sintéticas que se pueden utilizar en terapia génica, diagnóstica y investigación .
Optoelectrónica Orgánica
Los derivados del compuesto, en particular aquellos con propiedades de emisión inducida por la agregación (AIE), encuentran aplicaciones en la optoelectrónica orgánica. Estos materiales se utilizan en el desarrollo de diodos orgánicos emisores de luz (OLED), células solares y otros dispositivos que requieren materiales con propiedades específicas de emisión de luz .
Bioimagen
Los derivados activos de AIE de This compound también se utilizan en aplicaciones de bioimagen. Proporcionan una señal fluorescente de alto contraste y estable que es esencial para visualizar procesos biológicos a nivel molecular .
Sensores
Por último, las propiedades de AIE de los derivados del compuesto los hacen adecuados para su uso en tecnología de sensores. Estos sensores pueden detectar varios estímulos ambientales y biológicos con alta sensibilidad y especificidad, lo cual es valioso en la monitorización ambiental y el diagnóstico médico .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is amines . This compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Mode of Action
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate interacts with its targets, the amines, through a process known as derivatization . This interaction results in the formation of derivatives that can be detected using HPLC and fluorescent detection .
Biochemical Pathways
The biochemical pathway affected by (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate involves the derivatization of amines. This process enhances the detection of amines in HPLC analysis
Result of Action
The molecular and cellular effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate’s action involve the formation of derivatives that can be detected using HPLC and fluorescent detection . This allows for the enhanced detection and analysis of amines.
Análisis Bioquímico
Biochemical Properties
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds, influencing the enzyme’s activity and stability.
Cellular Effects
The effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, changes in gene expression, and modifications in protein activity. The compound’s ability to form stable complexes with target molecules is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of metabolites, influencing the compound’s overall activity and efficacy. The identification of specific metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target molecules and its overall biochemical activity.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHUKGQZFBKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


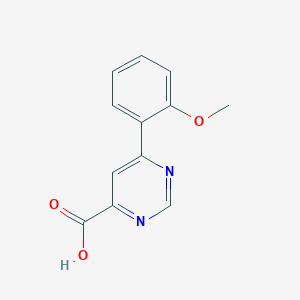

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
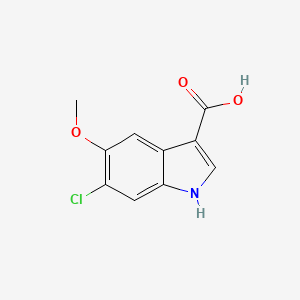


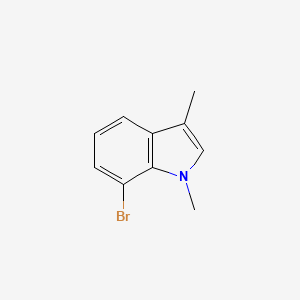

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
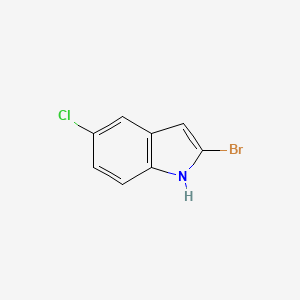
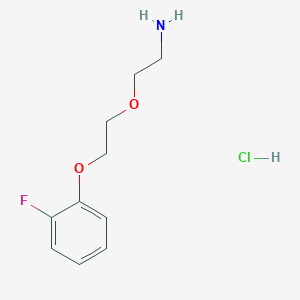
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
